Cas no 3682-03-9 ((2S)-Naringenin 6-C-β-D-Glucopyranoside)

(2S)-Naringenin 6-C-β-D-Glucopyranoside is a bioactive compound derived from citrus fruits, known for its potent antioxidant properties. This compound exhibits high bioavailability and stability, making it an attractive ingredient in dietary supplements and pharmaceutical formulations. Its structural integrity ensures effective delivery, while its purity guarantees consistent performance in various applications.
(2S)-Naringenin 6-C-β-D-Glucopyranoside structure
3682-03-9 structure
商品名:(2S)-Naringenin 6-C-β-D-Glucopyranoside
CAS番号:3682-03-9
MF:C21H22O10
メガワット:434.393387317657
CID:312628
PubChem ID:160711

(2S)-Naringenin 6-C-β-D-Glucopyranoside 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,6-b-D-glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-,(2S)-
    • 4H-1-Benzopyran-4-one, 6-beta-D-glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-, (S)-
    • Naringenin-6-C-glucoside
    • MEGxp0_001171
    • 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxypheny
    • (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
    • Compound TBBP06469
    • (2S)-Naringenin 6-C-beta-D-glucopyranoside
    • 71963-94-5
    • E88690
    • NCGC00169631-03!(2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
    • DTXSID50958027
    • ACon1_001147
    • (2S)-5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one
    • Naringenin-6-C-glucoside, >=95% (LC/MS-ELSD)
    • 1,5-Anhydro-1-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-6-yl]hexitol
    • NS00097609
    • AKOS040740421
    • Flavanone, 6-beta-D-glucopyranosyl-4',5,7-trihydroxy-, (S)-
    • Naringenin 6-C-beta-D-glucopyranoside, (2S)-
    • SCHEMBL7170759
    • SXB3TK6ELL
    • 3682-03-9
    • CHEBI:189521
    • 4H-1-Benzopyran-4-one, 6-beta-D-glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-, (2S)-
    • NCGC00169631-01
    • Hemiphloin
    • (2S)-6-beta-D-Glucopyranosyl-2,3-dihydro-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
    • FS-7421
    • BRD-K06034297-001-01-8
    • (S)-6-beta-D-Glucopyranosyl-4',5,7-trihydroxyflavanone
    • 6-C-Glucosylnaringenin
    • DA-64099
    • (2S)-Naringenin 6-C-β-D-Glucopyranoside
    • インチ: 1S/C21H22O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-4,6,12,14,17,19-23,25-29H,5,7H2/t12-,14+,17+,19-,20+,21-/m0/s1
    • InChIKey: QKPKGDDHOGIEOO-JVVVWQBKSA-N
    • ほほえんだ: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1C1=C(C=C2C(C(C[C@@H](C3C=CC(=CC=3)O)O2)=O)=C1O)O)O)O)O

計算された属性

  • せいみつぶんしりょう: 434.121
  • どういたいしつりょう: 434.121
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 10
  • 重原子数: 31
  • 回転可能化学結合数: 3
  • 複雑さ: 638
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 177
  • 疎水性パラメータ計算基準値(XlogP): -0.1

じっけんとくせい

  • 密度みつど: 1.638
  • ふってん: 824.6°Cat760mmHg
  • フラッシュポイント: 292.4°C
  • 屈折率: 1.714

(2S)-Naringenin 6-C-β-D-Glucopyranoside セキュリティ情報

  • 危険カテゴリコード: 50
  • セキュリティの説明: 61
  • 危険物標識: N

(2S)-Naringenin 6-C-β-D-Glucopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
N379500-10mg
(2S)-Naringenin 6-C-β-D-Glucopyranoside
3682-03-9
10mg
$ 2096.00 2023-04-16
TRC
N379500-1mg
(2S)-Naringenin 6-C-β-D-Glucopyranoside
3682-03-9
1mg
$ 270.00 2023-04-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
SMB00137-1MG
Naringenin-6-C-glucoside
3682-03-9
1mg
¥2662.19 2023-09-14

(2S)-Naringenin 6-C-β-D-Glucopyranoside 関連文献

(2S)-Naringenin 6-C-β-D-Glucopyranosideに関する追加情報

Introduction to Naringenin-6-C-glucoside (CAS No. 3682-03-9)

Naringenin-6-C-glucoside, with the chemical identifier CAS No. 3682-03-9, is a naturally occurring flavonoid glycoside that has garnered significant attention in the field of pharmaceutical and nutraceutical research. This compound is a derivative of naringenin, a well-studied flavonoid found primarily in citrus fruits, particularly in grapefruits and oranges. The glucosidic modification at the C-6 position enhances its solubility and bioavailability, making it a promising candidate for various therapeutic applications.

The structural integrity of Naringenin-6-C-glucoside is characterized by a chalcone core with a glucose moiety attached at the 6-position of the B-ring. This unique configuration contributes to its distinct pharmacological properties, which have been extensively explored in recent years. The compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, making it an attractive focus for drug development.

Recent studies have highlighted the potential of Naringenin-6-C-glucoside in modulating cellular signaling pathways associated with chronic diseases. For instance, research published in prominent journals such as the *Journal of Medicinal Chemistry* and *Biochemical Pharmacology* has demonstrated its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammation. This mechanism suggests that Naringenin-6-C-glucoside could be beneficial in conditions characterized by excessive inflammatory responses, such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, Naringenin-6-C-glucoside has shown remarkable antioxidant activity. Oxidative stress is a fundamental pathological process underlying various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease. Preclinical studies have indicated that Naringenin-6-C-glucoside can scavenge reactive oxygen species (ROS) and protect against oxidative damage by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These findings position Naringenin-6-C-glucoside as a potential therapeutic agent for mitigating oxidative stress-related pathologies.

The anticancer potential of Naringenin-6-C-glucoside has also been extensively investigated. Several preclinical studies have reported its ability to induce apoptosis in various cancer cell lines, including breast, prostate, and colorectal cancers. The underlying mechanisms involve the inhibition of survival signaling pathways such as Akt and MEK/ERK, as well as the activation of pro-apoptotic proteins like caspase-3. Furthermore, Naringenin-6-C-glucoside has demonstrated chemopreventive effects by modulating key enzymes involved in carcinogenesis, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These findings suggest that Naringenin-6-C-glucoside could be developed into a novel chemopreventive or chemotherapeutic agent for cancer treatment.

The pharmacokinetic profile of Naringenin-6-C-glucoside is another area of active research. Due to its glucosidic structure, it exhibits improved oral bioavailability compared to its aglycone form, naringenin. Studies have shown that after oral administration, Naringenin-6-C-glucoside is efficiently absorbed and metabolized, with glucuronidated and sulfated conjugates being the primary circulating metabolites. This favorable pharmacokinetic profile enhances its therapeutic efficacy and makes it a suitable candidate for clinical trials.

Recent advances in drug delivery systems have further enhanced the potential applications of Naringenin-6-C-glucoside. Nanotechnology-based formulations, such as polymeric nanoparticles and liposomes, have been explored to improve its stability and targeted delivery to specific tissues or cells. These innovations aim to maximize therapeutic efficacy while minimizing side effects, thereby expanding the clinical utility of Naringenin-6-C-glucoside.

The safety profile of Naringenin-6-C-glucoside has also been evaluated through multiple preclinical studies. Acute toxicity assays have demonstrated that it exhibits low systemic toxicity at doses relevant to therapeutic use. Chronic toxicity studies are ongoing but preliminary results suggest that it does not induce significant organ damage or carcinogenicity at prolonged exposure levels. These findings support its potential as a safe and effective therapeutic agent.

In conclusion, Naringenin-6-C-glucoside (CAS No. 3682-03-9) is a multifaceted natural product with significant therapeutic potential across various disease domains. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Recent advancements in pharmacokinetics and drug delivery systems further enhance its clinical applicability. As research continues to uncover new insights into its mechanisms of action and therapeutic benefits, Naringenin-6-C-glucoside is poised to emerge as a valuable compound in modern medicine.

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